{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
Brand Name: Vulcanchem
CAS No.: 919992-20-4
VCID: VC16932420
InChI: InChI=1S/C20H18BrPS2/c21-17-11-13-20(14-12-17)24-16-15-22(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2
SMILES:
Molecular Formula: C20H18BrPS2
Molecular Weight: 433.4 g/mol

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane

CAS No.: 919992-20-4

Cat. No.: VC16932420

Molecular Formula: C20H18BrPS2

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane - 919992-20-4

Specification

CAS No. 919992-20-4
Molecular Formula C20H18BrPS2
Molecular Weight 433.4 g/mol
IUPAC Name 2-(4-bromophenyl)sulfanylethyl-diphenyl-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C20H18BrPS2/c21-17-11-13-20(14-12-17)24-16-15-22(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2
Standard InChI Key PRIDANNPRRXZGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(=S)(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound is formally named {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-λ⁵-phosphane, adhering to IUPAC conventions for λ⁵-phosphanes. The "λ⁵" designation indicates a pentavalent phosphorus center, a hallmark of sulfanylidene-phosphorus compounds . Its molecular formula, C₂₀H₁₈BrPS₂, reflects the integration of a bromophenyl group (C₆H₄Br), a sulfanyl ethyl chain (C₂H₄S), and a diphenylphosphine sulfide moiety (C₁₂H₁₀PS) .

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS Registry Number919992-20-4
Molecular FormulaC₂₀H₁₈BrPS₂
Molecular Weight433.39 g/mol (calculated)-
IUPAC Name{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-λ⁵-phosphane

Structural Features and Bonding

The molecule comprises three distinct regions:

  • Diphenylphosphine Sulfide Core: A central phosphorus atom bonded to two phenyl groups (C₆H₅) and a sulfanylidene group (S=), creating a trigonal bipyramidal geometry .

  • 4-Bromophenylsulfanyl Ethyl Chain: A thioether-linked ethyl group terminating in a 4-bromophenyl ring, introducing steric bulk and potential halogen bonding interactions.

  • Sulfanylidene Functional Group: The S=P bond confers polarity and may participate in redox or coordination chemistry.

The bromine atom at the para-position of the phenyl ring enhances electrophilicity, while the sulfur atoms in the thioether and sulfanylidene groups contribute to electron delocalization.

Synthesis and Manufacturing

Table 2: Proposed Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate/Product
1BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C4-Bromothiophenol
2Alkylation1,2-Dibromoethane, NaOH2-[(4-Bromophenyl)sulfanyl]ethyl bromide
3PhosphorylationPh₂P=S, K₂CO₃, DMF, 80°CTarget Compound

Purification and Characterization

Post-synthesis purification likely involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from dichloromethane/hexane. Characterization methods would include:

  • ¹H/¹³C NMR: To confirm the integration of aromatic protons and the ethyl chain.

  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks.

  • X-ray Crystallography: Resolving the λ⁵-phosphorus geometry (though no crystal data is currently available) .

Physicochemical Properties

Calculated and Experimental Properties

The compound’s molecular weight is 433.39 g/mol (calculated from C₂₀H₁₈BrPS₂). Key properties include:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfanylidene group.

  • Melting Point: Unreported; analogous λ⁵-phosphanes typically melt between 120–180°C.

  • Stability: Expected to be air-stable but moisture-sensitive owing to the P=S bond.

Table 3: Predicted Physicochemical Parameters

ParameterValue/DescriptionRationale
LogP (Octanol-Water)~4.2 (estimated)High aromatic content
Hydrogen Bond Acceptors1 (S=P group)IUPAC analysis
Rotatable Bonds5 (ethyl chain, S-C bonds)Molecular flexibility

Future Research Priorities

  • Synthetic Optimization: Develop scalable, atom-efficient routes.

  • Coordination Studies: Screen for metal complex formation and catalytic activity.

  • Thermal Analysis: Determine decomposition kinetics and phase behavior.

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